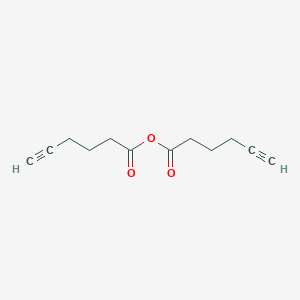![molecular formula C22H40O8Sn B14289446 2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) CAS No. 138815-83-5](/img/structure/B14289446.png)
2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. This particular compound is known for its unique structure, which includes two butyl groups attached to a tin atom, and two 2-ethylbutanoic acid groups linked through oxycarbonyl bridges.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) typically involves the reaction of dibutyltin oxide with 2-ethylbutanoic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) can undergo various types of chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organotin species.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibutyltin oxide derivatives, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) involves its interaction with molecular targets such as enzymes and cellular receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. The oxycarbonyl bridges play a role in stabilizing these complexes and enhancing their reactivity.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin oxide: A simpler organotin compound with similar reactivity.
Dibutyltin dichloride: Another organotin compound used in similar applications.
Dibutyltin diacetate: Known for its use as a catalyst in polymerization reactions.
Uniqueness
2,2’-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid) is unique due to its specific structure, which provides distinct reactivity and stability compared to other organotin compounds
Properties
CAS No. |
138815-83-5 |
|---|---|
Molecular Formula |
C22H40O8Sn |
Molecular Weight |
551.3 g/mol |
IUPAC Name |
2-[dibutyl-(2-carboxy-2-ethylbutanoyl)oxystannyl]oxycarbonyl-2-ethylbutanoic acid |
InChI |
InChI=1S/2C7H12O4.2C4H9.Sn/c2*1-3-7(4-2,5(8)9)6(10)11;2*1-3-4-2;/h2*3-4H2,1-2H3,(H,8,9)(H,10,11);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
RSJWUZFRDSTFGE-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=O)C(CC)(CC)C(=O)O)OC(=O)C(CC)(CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


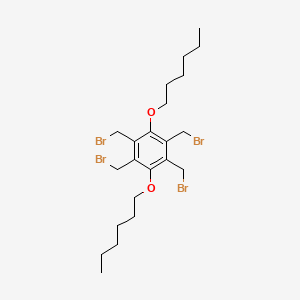

![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
![N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octanamide](/img/structure/B14289391.png)
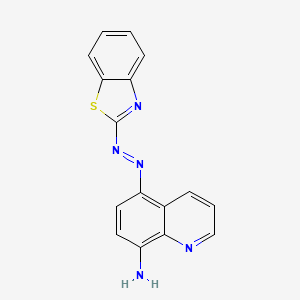
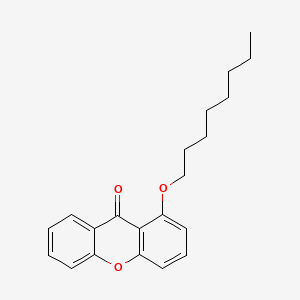
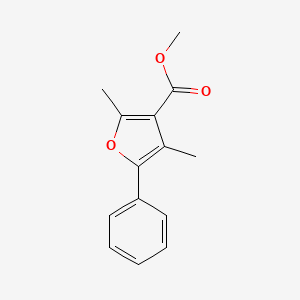
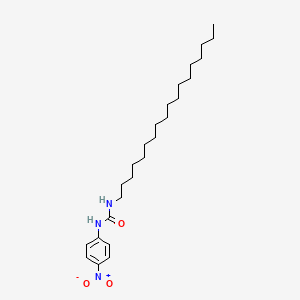
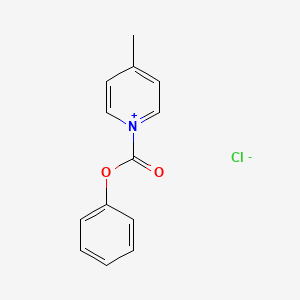
![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)
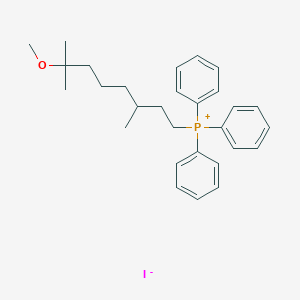
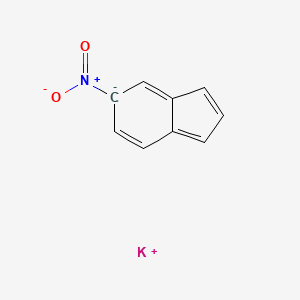
![N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide](/img/structure/B14289432.png)
